[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate
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Overview
Description
The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes purine, oxolan, and phosphono groups. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine derivative, followed by the introduction of the oxolan ring and the phosphono group. Key reagents used in these steps include various amines, acids, and catalysts that facilitate the formation of the desired bonds.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for efficiency and yield. Large-scale synthesis often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Shares the purine and phosphate groups but differs in its overall structure and function.
NADH: Contains similar functional groups but has a different role in cellular metabolism.
Cyclic AMP: Another purine derivative with distinct biological activities.
Uniqueness
The uniqueness of [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O11P2/c1-20-10-5-3-2-4-9(10)14(25)18(27)6-12(24-8-21-13-15(24)22-17(19)23-16(13)26)34-11(18)7-33-37(31,32)35-36(28,29)30/h2-5,8,11-12,20,27H,6-7H2,1H3,(H,31,32)(H2,28,29,30)(H3,19,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFYYESMHPKEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)C2(CC(OC2COP(=O)(O)OP(=O)(O)O)N3C=NC4=C3N=C(NC4=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O11P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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